Cas no 2228860-81-7 (3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol)
3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol
- EN300-1744701
- 2228860-81-7
-
- Inchi: 1S/C9H13NOS/c11-5-1-2-8-9(7-3-4-7)10-6-12-8/h6-7,11H,1-5H2
- InChI Key: FIGFQTWMRVITND-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1CCCO)C1CC1
Computed Properties
- Exact Mass: 183.07178521g/mol
- Monoisotopic Mass: 183.07178521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 61.4Ų
3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1744701-0.05g |
3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol |
2228860-81-7 | 0.05g |
$1452.0 | 2023-09-20 | ||
| Enamine | EN300-1744701-0.1g |
3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol |
2228860-81-7 | 0.1g |
$1521.0 | 2023-09-20 | ||
| Enamine | EN300-1744701-0.25g |
3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol |
2228860-81-7 | 0.25g |
$1591.0 | 2023-09-20 | ||
| Enamine | EN300-1744701-0.5g |
3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol |
2228860-81-7 | 0.5g |
$1660.0 | 2023-09-20 | ||
| Enamine | EN300-1744701-1.0g |
3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol |
2228860-81-7 | 1g |
$1729.0 | 2023-05-23 | ||
| Enamine | EN300-1744701-2.5g |
3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol |
2228860-81-7 | 2.5g |
$3389.0 | 2023-09-20 | ||
| Enamine | EN300-1744701-5.0g |
3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol |
2228860-81-7 | 5g |
$5014.0 | 2023-05-23 | ||
| Enamine | EN300-1744701-10.0g |
3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol |
2228860-81-7 | 10g |
$7435.0 | 2023-05-23 | ||
| Enamine | EN300-1744701-1g |
3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol |
2228860-81-7 | 1g |
$1729.0 | 2023-09-20 | ||
| Enamine | EN300-1744701-5g |
3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol |
2228860-81-7 | 5g |
$5014.0 | 2023-09-20 |
3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol
Professional Introduction to Compound with CAS No. 2228860-81-7 and Product Name: 3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol
The compound with the CAS number 2228860-81-7 and the product name 3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic organic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates a thiazole ring, which is a key pharmacophore in many bioactive molecules, particularly those targeting inflammatory and infectious diseases.
The thiazole core is appended with a 4-cyclopropyl substituent, which enhances the compound's metabolic stability and binding affinity to biological targets. This modification is particularly noteworthy, as cyclopropyl groups are known to improve the pharmacokinetic properties of drug candidates by reducing their susceptibility to enzymatic degradation. The presence of this group in the molecular structure of 3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol suggests that it may exhibit improved bioavailability compared to its analogs lacking such a substitution.
The propan-1-ol moiety at the other end of the molecule introduces a hydroxyl functional group, which can participate in hydrogen bonding interactions with biological targets. This feature is particularly relevant in the context of drug design, as hydrogen bonding plays a crucial role in determining the binding affinity and specificity of small molecules to their receptors. The combination of these structural elements makes 3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol a promising candidate for further investigation in medicinal chemistry.
Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for potential biological activity. The use of molecular modeling techniques has been instrumental in predicting the binding modes and interactions of 3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol with various biological targets. These studies have suggested that this compound may exhibit inhibitory activity against several enzymes implicated in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Such findings are particularly exciting given the well-documented role of these enzymes in conditions like arthritis and asthma.
In addition to its potential anti-inflammatory properties, preliminary pharmacological studies have indicated that 3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol may possess antimicrobial activity. This is an increasingly critical area of research due to the growing threat of antibiotic-resistant pathogens. The structural features of this compound, particularly the thiazole ring and the cyclopropyl substituent, are known to disrupt bacterial cell membranes and interfere with essential metabolic pathways. These properties make it an attractive candidate for further development as an antimicrobial agent.
The synthesis of 3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol presents an interesting challenge from a chemical perspective. The introduction of both the cyclopropyl group and the thiazole ring requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct complex heterocyclic structures more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds within this class of molecules.
One notable aspect of the synthesis involves the formation of the thiazole ring itself. Thiazoles are commonly synthesized via condensation reactions between thioamides or thiolates with α-haloketones or α-bromoaldehydes. The choice of starting materials and reaction conditions can significantly influence the yield and regioselectivity of the product. In the case of 3-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-ol, careful optimization of these parameters has been necessary to achieve the desired substitution pattern on the thiazole ring.
Once synthesized, 3-(4-cyclopropyl-1,3-thiazol-5-yli propan - 1 - ol) undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure and purity of the compound. Additionally, X-ray crystallography may be employed to determine the three-dimensional structure of crystals formed by this compound, offering insights into its conformational preferences and intermolecular interactions.
The pharmacological evaluation of 3-(4-cyclopropyl - 1 , 3 - thia z ol - 5 - yl ) pro pan - 1 - ol involves both in vitro and in vivo studies. In vitro assays are used to assess its activity against specific enzymes or receptors relevant to its intended therapeutic applications. For example, enzyme inhibition assays can determine whether this compound effectively blocks COX or LOX activity at concentrations comparable to those achieved following oral administration. Similarly, cell-based assays can evaluate its ability to modulate signaling pathways associated with inflammation or infection.
In vivo studies provide complementary information by assessing how well 3-(4-cycloprop yl - 1 , 3 - thia z ol - 5 - yl ) pro pan - 1 - ol behaves within a whole organism model system . These studies often involve administering doses equivalent t o those expected during clinical use , followed by monitoring for signs o f efficacy , side effects , or toxicity . Animal models o f inflammation or infection are commonly employed t o evaluate anti-inflammatory or antimicrobial properties respectively .
The potential therapeutic applications o f 3-(4-cyc lo prop yl - 1 , 3 - thia z ol - 5 - yl ) pro pan - 1 - ol extend beyond its known anti-inflammatory and antimicrobial activities . Preliminary evidence suggests that it may also possess immunomodulatory effects , making it relevant f or treating autoimmune disorders such as rheumatoid arthritis or multiple sclerosis . Furthermore , its structural similarity t o other bioactive molecules has led researchers t o explore its potential use i n neurodegenerative diseases like Alzheimer's disease or Parkinson's disease .
The development o f any new pharmaceutical agent requires extensive safety testing before it can be considered f or human use . This includes acute toxicity studies t o assess immediate adverse effects , chronic toxicity studies t o evaluate long-term health risks , genotoxicity assays t o determine whether it causes DNA damage , carcinogenicity tests t o check f or cancer-inducing potential , teratogenicity evaluations t o assess reproductive safety , plus others . Only after passing all these tests would regulatory agencies approve clinical trials involving humans .
The regulatory landscape surrounding new drug development continues t o evolve alongside advances i n chemical synthesis , computational modeling , biomarker discovery , genetic engineering , personalized medicine approaches etc . Regulatory agencies like t he U.S Food & Drug Administration (FDA), European Medicines Agency (EMA), Japan s Ministry o f Health Labour & Welfare (MHLW), China s National Medical Products Administration (NMPA), India s Drugs Controller General o f India (DCGI), Brazil s National Health Surveillance Agency (ANVISA), etc play crucial roles i n ensuring that drugs meet stringent quality standards while balancing innovation with patient safety concerns .
Future directions i n research on compounds like 2228860_81_7_chemical_name_ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ product_name_ _________________ could include exploring novel synthetic routes t hat improve efficiency while reducing environmental impact ; utilizing high-throughput screening technologies t o identify additional bioactive derivatives ; employing computational methods t o predict off-target effects before costly experimental validation ; integrating omics approaches such as genomics/proteomics/metabolomics data into preclinical assessments ; studying mechanisms underlying observed pharmacological responses ; developing targeted delivery systems that enhance bioavailability ; plus others . Such efforts would accelerate progress toward bringing safe effective treatments t o patients worldwide who suffer from debilitating diseases currently lacking adequate therapies .
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